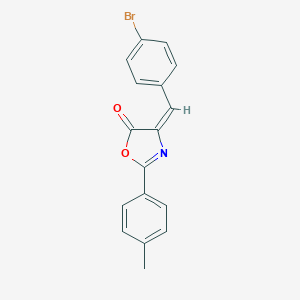
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-, also known as TFPAA, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. TFPAA is a potent inhibitor of protein-protein interactions, which makes it a potential candidate for drug development.
Wirkmechanismus
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- inhibits protein-protein interactions by binding to the hydrophobic pocket on the surface of the target protein. This binding prevents the interaction between the target protein and its binding partner, which can lead to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its high potency and specificity for protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in various biological processes. However, one limitation of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-. One area of interest is the development of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)--based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- as a tool for studying protein-protein interactions in various biological processes. Additionally, further studies are needed to better understand the biochemical and physiological effects of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- and to optimize its use in experimental setups.
Synthesemethoden
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- can be synthesized through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N'-bis(3-trifluoromethylphenyl)ethylenediamine in the presence of a base such as triethylamine to yield Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-.
Wissenschaftliche Forschungsanwendungen
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-xL-Bak, and HDM2-p21, which are involved in cancer development and progression. Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H13F6N3O2 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
2-N,6-N-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)12-4-1-6-14(10-12)28-18(31)16-8-3-9-17(30-16)19(32)29-15-7-2-5-13(11-15)21(25,26)27/h1-11H,(H,28,31)(H,29,32) |
InChI-Schlüssel |
DSTHFYSYRJNNLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)

![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)



![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)